4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-N-(pyridin-2-ylmethyl)-1,3-thiazol-5-amine
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Overview
Description
4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-N-(pyridin-2-ylmethyl)-1,3-thiazol-5-amine is a complex organic compound with the molecular formula C19H21N3O4S3. This compound is characterized by the presence of a thiazole ring, sulfonyl groups, and a pyridine moiety, making it a versatile molecule in various chemical and biological applications .
Preparation Methods
The synthesis of 4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-N-(pyridin-2-ylmethyl)-1,3-thiazol-5-amine involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with 2-aminothiazole under controlled conditions to form the sulfonyl-thiazole intermediate. This intermediate is then reacted with propylsulfonyl chloride and pyridine-2-carboxaldehyde in the presence of a base to yield the final product .
Chemical Reactions Analysis
4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-N-(pyridin-2-ylmethyl)-1,3-thiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-N-(pyridin-2-ylmethyl)-1,3-thiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups and thiazole ring play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds include other sulfonyl-thiazole derivatives and pyridine-containing molecules. Compared to these compounds, 4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-N-(pyridin-2-ylmethyl)-1,3-thiazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Some similar compounds are:
- 2-(4-methylsulfonylphenyl) indole derivatives
- Pyridinium, 1-[(4-methylphenyl)sulfonyl]amino derivatives .
Properties
Molecular Formula |
C19H21N3O4S3 |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfonyl-2-propylsulfonyl-N-(pyridin-2-ylmethyl)-1,3-thiazol-5-amine |
InChI |
InChI=1S/C19H21N3O4S3/c1-3-12-28(23,24)19-22-18(29(25,26)16-9-7-14(2)8-10-16)17(27-19)21-13-15-6-4-5-11-20-15/h4-11,21H,3,12-13H2,1-2H3 |
InChI Key |
PMJULBYOEVEETO-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC(=C(S1)NCC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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